N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylbenzamide
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Overview
Description
2-METHYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a heterocyclic compound that features a triazole and a thiazole ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves the reaction of 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3-thione with phenacyl bromides. This reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-METHYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase by binding to the active site and preventing substrate access . This inhibition can lead to various pharmacological effects, including reduced tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion patterns.
Uniqueness
2-METHYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a multi-target enzyme inhibitor makes it a valuable compound for drug development .
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C12H12N4OS/c1-8-4-2-3-5-9(8)10(17)13-11-14-15-12-16(11)6-7-18-12/h2-5H,6-7H2,1H3,(H,13,14,17) |
InChI Key |
YKGVVBWQYIEKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
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